3-Amino-1-cyclopropyl-2-methylpropan-1-one

Description

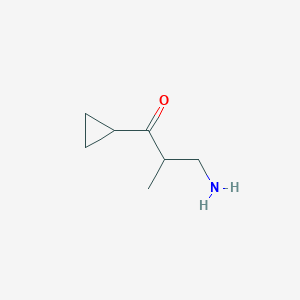

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3-amino-1-cyclopropyl-2-methylpropan-1-one |

InChI |

InChI=1S/C7H13NO/c1-5(4-8)7(9)6-2-3-6/h5-6H,2-4,8H2,1H3 |

InChI Key |

QQEWJHLCAPJJKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(=O)C1CC1 |

Origin of Product |

United States |

Reactivity, Transformations, and Derivatization Pathways of 3 Amino 1 Cyclopropyl 2 Methylpropan 1 One

Chemical Reactivity of the Amino Functionality

The secondary amine in 3-Amino-1-cyclopropyl-2-methylpropan-1-one is a key site for nucleophilic reactions and derivatization.

Nucleophilic Reactions and Amide Formation

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily participating in reactions with various electrophiles. A significant transformation is its reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This acylation process converts the basic amino group into a neutral amide functionality, which can alter the compound's chemical and physical properties.

Table 1: Representative Amide Formation Reactions

| Reagent | Product | Reaction Type |

| Acetyl Chloride | N-(1-cyclopropyl-2-methyl-3-oxobutyl)acetamide | N-Acetylation |

| Benzoyl Chloride | N-(1-cyclopropyl-2-methyl-3-oxobutyl)benzamide | N-Benzoylation |

| Acetic Anhydride | N-(1-cyclopropyl-2-methyl-3-oxobutyl)acetamide | N-Acetylation |

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. libretexts.org This is achieved by converting the amine into a less reactive derivative, known as a protecting group. organic-chemistry.org

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal (deprotection). researchgate.net For example, the Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by catalytic hydrogenolysis. researchgate.net The selection of an appropriate protecting group strategy is crucial for the successful synthesis of more complex molecules derived from this compound. organic-chemistry.org

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., Piperidine) |

Chemical Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is another reactive center in this compound, susceptible to a variety of nucleophilic additions and condensation reactions.

Carbonyl Additions and Reductions to Alcohol Derivatives

The polarized carbon-oxygen double bond of the ketone allows for nucleophilic addition at the electrophilic carbonyl carbon. A common and important transformation is the reduction of the ketone to a secondary alcohol, 3-Amino-1-cyclopropyl-2-methylpropan-1-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and the steric environment around the carbonyl group. acs.org The presence of the adjacent methyl group and the cyclopropyl (B3062369) ring can lead to diastereoselective reduction, favoring the formation of one stereoisomer over the other. acs.org

Condensation Reactions and Imine Formation

The ketone can undergo condensation reactions with primary amines or their equivalents to form imines (Schiff bases). This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Furthermore, the presence of α-hydrogens (on the methyl group) allows the ketone to participate in aldol-type condensation reactions under basic or acidic conditions. youtube.comlibretexts.orglibretexts.org In these reactions, the ketone can act as either the nucleophilic enolate component or the electrophilic carbonyl component, leading to the formation of new carbon-carbon bonds. fiveable.me The outcome of such reactions can be influenced by steric hindrance and the specific reaction conditions employed. youtube.com

Reactivity and Stability of the Cyclopropyl Ring System

The cyclopropyl ring is a strained, three-membered ring system that exhibits unique reactivity. The carbon-carbon bonds in the cyclopropyl ring have a higher p-character than typical alkanes, giving them some properties reminiscent of a double bond.

Under many conditions, the cyclopropyl group is relatively stable. However, it can undergo ring-opening reactions under certain circumstances, particularly when adjacent to a group that can stabilize a resulting carbocation or radical intermediate. The conjugation of the cyclopropyl ring with the adjacent carbonyl group can influence its stability and reactivity. quora.comquora.com

For instance, reactions that generate a positive charge or a radical at the carbon atom attached to the cyclopropyl ring can lead to ring opening. nih.gov However, in many of the common transformations of the amino and ketone groups, the cyclopropyl ring is expected to remain intact. The stability of the cyclopropyl ketone moiety is an active area of research, with studies exploring its behavior in various catalytic processes. nih.govacs.org

Ring-Opening Reactions and Mechanistic Pathways

The high ring strain of the cyclopropane (B1198618) ring in this compound makes it susceptible to ring-opening reactions under various conditions, including acid or base catalysis, and photochemical or radical-mediated processes. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern on the cyclopropyl ring and the nature of the reagents.

Acid-Catalyzed Ring-Opening: In the presence of protic or Lewis acids, the carbonyl oxygen of this compound can be activated, facilitating the cleavage of a C-C bond in the cyclopropyl ring. This process can lead to the formation of a stabilized carbocation intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring-opening is dependent on the stability of the resulting carbocation.

Base-Catalyzed Ring-Opening: Under basic conditions, deprotonation at the α-carbon to the ketone can initiate a ring-opening cascade. The resulting enolate can undergo a researchgate.netacs.org-rearrangement, leading to the formation of a ring-opened product. The presence of the amino group can also influence the reaction pathway, potentially participating in intramolecular cyclizations.

Photochemical and Radical-Mediated Ring-Opening: Photochemical excitation of the ketone functionality can lead to the formation of a diradical species, which can subsequently undergo ring-opening of the cyclopropyl ring. Similarly, radical initiators can promote the formation of a radical at the α-position to the ketone, triggering a ring-opening event. The stability of the resulting radical intermediates plays a crucial role in determining the reaction outcome.

A summary of potential ring-opening pathways is presented in the table below.

| Reaction Type | Catalyst/Conditions | Key Intermediate | Potential Products |

| Acid-Catalyzed | H⁺, Lewis Acids | Carbocation | Halogenated or alkoxylated open-chain compounds |

| Base-Catalyzed | Strong Base | Enolate | Ring-enlarged or rearranged ketones |

| Photochemical | UV light | Diradical | Unsaturated ketones or cyclized products |

| Radical-Mediated | Radical Initiators | Carbon-centered radical | Functionalized open-chain compounds |

This table represents plausible reaction pathways for this compound based on the known reactivity of cyclopropyl ketones. Specific experimental data for this compound is limited.

Cyclopropyl Ring Functionalization and Derivatization

While ring-opening reactions are a prominent feature of cyclopropyl ketone chemistry, functionalization of the cyclopropyl ring itself, while retaining the three-membered ring, represents a more challenging synthetic endeavor. Methodologies for the direct C-H functionalization of cyclopropanes are emerging, often relying on transition metal catalysis.

Transition Metal-Catalyzed C-H Functionalization: Palladium and rhodium catalysts have been employed for the directed C-H functionalization of various organic molecules. In the context of this compound, the amino or carbonyl group could potentially act as a directing group, guiding a metal catalyst to a specific C-H bond on the cyclopropyl ring for subsequent functionalization, such as arylation, alkylation, or acetoxylation. However, the inherent strain of the cyclopropyl ring and the potential for competing ring-opening pathways present significant challenges.

Derivatization via Cyclopropanation of Precursors: An alternative approach to substituted analogs of this compound involves the cyclopropanation of appropriately functionalized precursors. For instance, the Simmons-Smith reaction or other cyclopropanation methods could be applied to α,β-unsaturated ketones bearing the desired amino and methyl functionalities to generate a range of substituted cyclopropyl ketones.

Currently, there is a limited body of research specifically detailing the direct functionalization of the cyclopropyl ring in aminocyclopropyl ketones like the title compound. This remains an area with potential for future investigation and methods development.

Formation of Complex Scaffolds and Heterocyclic Systems

The unique structural and electronic properties of this compound make it a valuable precursor for the synthesis of more complex molecular architectures, including various heterocyclic systems. The reactivity of both the amino and the cyclopropyl ketone moieties can be harnessed in cascade or domino reactions to construct intricate molecular frameworks.

Synthesis of Pyrroles: The reaction of aminocyclopropyl ketones with various reagents can lead to the formation of substituted pyrroles. For instance, a proposed pathway involves the initial formation of an imine intermediate, followed by a ring-opening of the cyclopropyl ring and subsequent cyclization and aromatization to yield the pyrrole (B145914) ring system.

Formation of Benzoimidazoles: In reactions with o-phenylenediamines, α-aminocyclopropyl ketones can undergo a tandem sequence involving imine formation, ring-opening, and cyclization to afford 2-substituted benzoimidazoles. This transformation provides a direct route to this important class of heterocyclic compounds.

Rhodium-Catalyzed [3+1+2] Cycloadditions: Aminomethylcyclopropanes, which are structurally related to the title compound, have been shown to participate in rhodium-catalyzed (3+1+2) cycloaddition reactions. nih.gov In these transformations, the cyclopropane acts as a three-carbon component, which, in the presence of carbon monoxide (a one-carbon component) and an alkene (a two-carbon component), leads to the formation of complex perhydroisoindoles. nih.gov This type of reaction highlights the potential of aminocyclopropyl building blocks in the rapid assembly of complex polycyclic systems.

The following table summarizes some of the heterocyclic and complex scaffolds that can be potentially synthesized from aminocyclopropyl ketone precursors.

| Product Type | Reaction Partner(s) | Key Transformation(s) | Reference |

| Substituted Pyrroles | Various | Imine formation, ring-opening, cyclization, aromatization | General reactivity of aminocyclopropyl ketones |

| 2-Substituted Benzoimidazoles | o-Phenylenediamines | Imine formation, ring-opening, cyclization | General reactivity of α-aminocyclopropyl ketones |

| Perhydroisoindoles | Alkenes, CO | Rhodium-catalyzed (3+1+2) cycloaddition | nih.gov |

This table provides examples of complex scaffolds potentially accessible from aminocyclopropyl ketones, drawing parallels from structurally related compounds.

Mechanistic Investigations of Reactions Involving the Compound

Elucidation of Reaction Pathways and Transition States

Reactions involving 3-Amino-1-cyclopropyl-2-methylpropan-1-one can proceed through various pathways, largely dictated by the nature of the reactants and reaction conditions. The presence of a primary amine, a ketone, and a cyclopropyl (B3062369) ring offers multiple sites for chemical transformation.

One of the principal reaction pathways for β-amino ketones is the aza-Michael addition (or a retro-Mannich type reaction), which is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of the synthesis of this compound, the forward reaction would involve the addition of an amine to a cyclopropyl-containing α,β-unsaturated ketone. Mechanistically, this reaction is believed to proceed through a nucleophilic attack of the amine on the β-carbon of the enone, leading to the formation of an enolate intermediate. Subsequent protonation of this enolate yields the β-amino ketone.

The transition state of this addition is a critical factor in determining the reaction rate and stereoselectivity. For related aza-Michael additions, computational studies have been employed to model these transition states. These models often reveal a highly organized, cyclic-like transition state where the amine, the enone, and potentially a catalyst are in close proximity. The geometry of this transition state is influenced by steric and electronic factors, which in turn dictate the facial selectivity of the nucleophilic attack.

Another significant reaction pathway involves the cyclopropyl ketone moiety . Cyclopropyl ketones can undergo ring-opening reactions under certain conditions, often catalyzed by acids or transition metals. The mechanism of these reactions typically involves the formation of a cationic intermediate. For instance, acid-catalyzed ring-opening may proceed via protonation of the carbonyl oxygen, followed by cleavage of a cyclopropyl C-C bond to relieve ring strain and form a more stable carbocation. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropyl ring and the electronic nature of the substituents.

Transition states for such ring-opening reactions have been computationally modeled, revealing the energetic barriers associated with different cleavage pathways. These calculations help in predicting which bond is most likely to break and the structure of the resulting intermediates.

Kinetic and Thermodynamic Aspects of Transformations

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. This distinction is crucial when multiple products can be formed.

Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed fastest, i.e., the one with the lowest activation energy barrier, will be the major product. Reactions conducted at low temperatures and for short durations often favor the kinetic product.

Thermodynamic Control: Under thermodynamic control, the product distribution is determined by the relative stabilities of the products. Given enough energy and time for the reactions to be reversible, the most stable product will be the major component at equilibrium. Reactions at higher temperatures and for longer durations tend to favor the thermodynamic product.

In the context of the aza-Michael addition for the synthesis of β-amino ketones, the formation of diastereomers can be subject to kinetic or thermodynamic control. For instance, one diastereomer might form faster due to a less sterically hindered transition state (kinetic product), while the other diastereomer might be inherently more stable due to minimizing gauche interactions in its ground state conformation (thermodynamic product).

The table below illustrates a hypothetical energy profile for the formation of two diastereomers, A and B, where A is the kinetic product and B is the thermodynamic product.

| Parameter | Diastereomer A (Kinetic) | Diastereomer B (Thermodynamic) |

| Activation Energy (ΔG‡) | Lower | Higher |

| Product Stability (ΔG°) | Less Stable | More Stable |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Understanding these principles allows for the selective synthesis of a desired stereoisomer by careful control of the reaction conditions.

Origins of Stereochemical Control in Synthesis and Derivatization

The stereochemistry of this compound is defined by the two chiral centers at the α and β positions to the carbonyl group. The control of this stereochemistry during its synthesis and subsequent reactions is of paramount importance.

In the synthesis of similar β-amino ketones via the aza-Michael addition, high levels of diastereoselectivity have been reported. nih.gov This stereochemical control often arises from the facial selectivity of the nucleophilic attack of the amine on the prochiral enone. The presence of a substituent at the α-position (the methyl group in this case) can significantly influence this selectivity. The incoming nucleophile will preferentially attack from the less sterically hindered face of the enone.

Furthermore, the use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the formation of a single enantiomer. In such cases, the catalyst or auxiliary creates a chiral environment around the reactants, favoring one transition state over the other.

The stereochemical outcome of reactions involving the existing chiral centers of this compound is also a key consideration. For example, reduction of the ketone to the corresponding alcohol will generate a new stereocenter. The diastereoselectivity of this reduction will depend on the directing influence of the existing stereocenters and the nature of the reducing agent. Felkin-Anh and Cram's chelation models are often used to predict the stereochemical outcome of nucleophilic additions to α-chiral ketones.

For cyclopropyl ketones, stereoselectivity in reactions such as hydride reduction has been explained by proposing different transition state models. For example, the "(S)-(cis)" and "(S)-(trans)" models describe the conformation of the cyclopropyl group relative to the carbonyl during the approach of the hydride, with steric interactions playing a key role in determining the favored pathway.

Computational Modeling in Mechanistic Analysis

Computational chemistry has become an indispensable tool for the detailed mechanistic analysis of complex organic reactions. nih.gov For reactions involving this compound, computational modeling can provide insights that are difficult or impossible to obtain through experimental means alone.

Elucidating Reaction Pathways and Transition States: Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction. This allows for the identification of intermediates and transition states, providing a step-by-step picture of the reaction mechanism. For instance, the transition state for the aza-Michael addition can be located, and its geometry and energy can be calculated. This information helps to understand the factors that control the reaction rate and selectivity.

Predicting Stereochemical Outcomes: Computational models are particularly powerful in explaining and predicting the stereochemical outcomes of reactions. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in the synthesis of cyclopropane (B1198618) β-amino acid derivatives, computational studies can rationalize the observed high diastereoselectivity by comparing the energies of the transition states leading to the syn and anti products.

The table below presents hypothetical computational data for the diastereoselective synthesis of a β-amino ketone, illustrating how computational modeling can be used to predict stereochemical outcomes.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| TS-syn | 3.5 | |

| TS-anti | 0.0 | anti |

In this hypothetical example, the transition state leading to the anti diastereomer is lower in energy, suggesting that the anti product will be the major isomer, which is consistent with some experimental observations for similar systems. nih.gov

Analyzing Kinetic and Thermodynamic Parameters: Computational methods can also be used to calculate the kinetic and thermodynamic parameters of a reaction. Activation energies, reaction enthalpies, and Gibbs free energies can be computed, providing a quantitative understanding of the reaction profile. This data is invaluable for distinguishing between kinetic and thermodynamic control and for designing reaction conditions that favor the desired product.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including stereochemistry and conformational preferences in solution. For "3-Amino-1-cyclopropyl-2-methylpropan-1-one," ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the presence of a chiral center at the C2 position, leading to diastereotopic protons in the adjacent methylene (CH₂) and cyclopropyl (B3062369) groups. The key resonances would include:

Cyclopropyl protons: These would appear in the upfield region (typically 0.5-2.0 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.

Methyl protons (C2-CH₃): A doublet would be expected, with its chemical shift influenced by the adjacent chiral center.

Methine proton (C2-H): This proton would likely appear as a multiplet due to coupling with the methyl and methylene protons.

Methylene protons (C3-CH₂): The protons of the aminomethyl group would be diastereotopic and are expected to show complex splitting patterns.

Amine protons (NH₂): These protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would complement the ¹H NMR data, with distinct signals for the carbonyl carbon, the cyclopropyl carbons, the chiral C2 carbon, the C3 methylene carbon, and the methyl carbon. The chemical shift of the carbonyl carbon would be characteristic of a ketone.

Stereochemical Assignment and Conformational Analysis: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be crucial for establishing the relative stereochemistry and preferred conformations. For instance, through-space correlations between the C2-methyl group and specific protons on the cyclopropyl ring could help elucidate the preferred orientation of the cyclopropyl group relative to the rest of the molecule. The magnitude of three-bond coupling constants (³JHH) obtained from high-resolution ¹H NMR can be used with the Karplus equation to estimate dihedral angles, providing further insight into the conformational landscape of the molecule.

Predicted ¹H NMR Chemical Shifts for this compound (based on analogous structures)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl-H | 0.8 - 1.2 | Multiplet |

| Cyclopropyl-H | 1.5 - 2.0 | Multiplet |

| C2-CH₃ | ~1.1 | Doublet |

| C2-H | 2.5 - 3.0 | Multiplet |

| C3-CH₂ | 2.8 - 3.2 | Multiplet |

| NH₂ | 1.0 - 3.0 | Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. sannova.netbioanalysis-zone.com For "this compound" (C₇H₁₃NO), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula.

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. The high resolution of the mass analyzer (such as Orbitrap or TOF) allows for the differentiation of compounds with the same nominal mass but different elemental compositions. sannova.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would yield characteristic fragment ions, providing further structural confirmation. Expected fragmentation pathways for "this compound" would include:

Loss of ammonia (NH₃).

Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring.

Cleavage of the C2-C3 bond.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₁₃NO + H]⁺ | 128.1070 |

| [C₇H₁₃NO + Na]⁺ | 150.0889 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. scitepress.orgtriprinceton.org

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by several key absorption bands:

N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

C-H stretching: Absorptions for the alkyl and cyclopropyl C-H bonds would be observed around 2850-3000 cm⁻¹.

C=O stretching: A strong absorption band for the ketone carbonyl group is expected in the range of 1680-1700 cm⁻¹. The presence of an amino group on the beta carbon can lower the carbonyl stretching frequency. elsevierpure.com

N-H bending: A medium intensity band around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. libretexts.org Key features in the Raman spectrum would include:

C-C stretching: Strong signals for the carbon-carbon bonds of the cyclopropyl ring and the alkyl backbone.

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.

The carbonyl (C=O) stretch is also observable in Raman spectra, though typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Ketone) | 1680 - 1700 | 1680 - 1700 |

| N-H Bend | 1590 - 1650 | 1590 - 1650 |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry (if a suitable derivative is used). To date, no public crystal structure of "this compound" has been reported.

However, analysis of crystal structures of related compounds, such as substituted cyclopropyl ketones, can offer insights. nih.gov A crystal structure of "this compound" would precisely define the conformation of the molecule in the solid state, including the orientation of the cyclopropyl ring relative to the carbonyl group and the conformation of the aminomethyl side chain. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the crystal packing.

Hypothetical Crystallographic Parameters for a Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

The electronic structure of 3-Amino-1-cyclopropyl-2-methylpropan-1-one is characterized by the interplay of its distinct functional groups: the electron-withdrawing carbonyl group, the electron-donating amino group, and the unique electronic nature of the cyclopropyl (B3062369) ring. researchgate.netnih.gov The cyclopropyl group, due to its strained ring structure, exhibits partial π-character and can conjugate with the adjacent carbonyl group, influencing the molecule's electronic properties. uobaghdad.edu.iq DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can be used to model this system. scirp.org

The stability of the molecule can be assessed by its total electronic energy. The presence of the amino group, which is a known electron-donating group, can influence the stability of the adjacent carbonyl group. scirp.org The reactivity of the compound can be quantitatively described using global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscielo.org.mxmdpi.com These descriptors, including chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's tendency to react. researchgate.net

A hypothetical set of calculated reactivity descriptors for this compound is presented below.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates kinetic stability |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added (-ELUMO) |

| Chemical Potential (μ) | -4.025 | Measures the escaping tendency of electrons |

| Hardness (η) | 2.825 | Resistance to change in electron distribution |

| Electrophilicity (ω) | 2.86 | Propensity to accept electrons |

These values suggest a molecule with moderate kinetic stability and a significant propensity to act as an electrophile, primarily due to the electron-deficient carbon atom of the carbonyl group.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule that arise from rotation around single bonds. uwlax.edu For this compound, key rotations would occur around the C-C bonds of the propane (B168953) backbone and the bond connecting the cyclopropyl ring to the carbonyl group.

Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that the orientation of the cyclopropyl group relative to the carbonyl group is critical for stability. uwlax.edu The two primary planar conformations are s-cis and s-trans, defined by the dihedral angle between the double bond of the carbonyl and a bond within the cyclopropyl ring. uwlax.edu Ab initio calculations on cyclopropyl methyl ketone suggest that the s-cis conformation is the most stable. uwlax.edu For this compound, a potential energy surface scan can be performed by systematically rotating the relevant dihedral angles to identify low-energy conformers.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights that static calculations cannot. nih.govnih.gov By simulating the motion of every atom based on classical mechanics, MD can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. nih.govmdpi.com These simulations can identify the most populated conformational states, the pathways for transitioning between them, and the flexibility of different parts of the molecule. pitt.edu

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. wikipedia.org Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for molecular characterization.

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com Predicted chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and then compared with experimentally obtained spectra. mdpi.com A strong correlation between the predicted and experimental shifts provides confidence in the proposed molecular structure. nih.govnih.gov

Similarly, IR spectra can be computed by calculating the vibrational frequencies of the molecule. The resulting frequencies correspond to the stretching and bending modes of the chemical bonds. For this compound, characteristic peaks would be expected for the C=O stretch of the ketone, the N-H stretches of the amine, and the C-H stretches of the alkyl and cyclopropyl groups. Comparing the computed spectrum with an experimental one allows for the assignment of specific vibrational modes to the observed absorption bands.

A hypothetical comparison of predicted versus experimental spectroscopic data is shown below.

| ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|

| Carbon Atom | Predicted (DFT/GIAO) | Hypothetical Experimental |

| C=O | 210.5 | 209.8 |

| CH (cyclopropyl) | 20.1 | 19.5 |

| CH₂ (cyclopropyl) | 12.3 | 11.8 |

| CH (backbone) | 45.2 | 44.6 |

| CH₃ | 16.8 | 16.2 |

| CH₂-NH₂ | 48.9 | 48.1 |

Quantitative Structure-Property Relationship (QSPR) Studies (excluding clinical properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net These models correlate structural or physicochemical descriptors of molecules with a specific property of interest. For this compound, QSPR could be used to predict a range of non-clinical properties. researchgate.net

The first step in a QSPR study is to calculate a set of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometrical descriptors, and quantum-chemical descriptors (e.g., dipole moment, orbital energies). researchgate.net A statistical method, such as multiple linear regression, is then used to build a model that links these descriptors to a known property for a training set of similar molecules. researchgate.net

For this compound, QSPR models could predict properties such as:

Boiling point

Vapor pressure

Water solubility

Octanol-water partition coefficient (log P)

Such predictive models are valuable in chemical and materials science for screening compounds and estimating properties when experimental data is unavailable. researchgate.net For instance, a QSPR model for the boiling point of acyclic ketones might be developed using descriptors like the Wiener index (a topological descriptor) and the solvent-accessible surface area. researchgate.net

Applications in Advanced Organic Synthesis As a Versatile Building Block

Strategic Use in the Construction of Complex Organic Molecules

There is no available literature detailing the strategic use of 3-Amino-1-cyclopropyl-2-methylpropan-1-one in the total synthesis or construction of complex organic molecules. General methodologies exist for the synthesis of cyclopropane-containing amino acids and their derivatives, which are recognized as important building blocks for creating conformationally restricted peptidomimetics and other complex structures. nih.govresearchgate.net However, specific examples or strategic applications involving this compound have not been reported.

Role in the Synthesis of Scaffolds for Potential Biological Interactions

The role of this compound in the synthesis of scaffolds with potential biological interactions is not documented. While amino acids and their derivatives are fundamental hubs for creating diverse molecular scaffolds, and the cyclopropyl (B3062369) group is a common motif in pharmaceuticals, no studies have been published that utilize this specific compound for such purposes. nih.govmdpi.com

Precursor for Advanced Materials (e.g., Polymer Monomers, Ligands)

There is no information available on the use of this compound as a precursor for advanced materials. Its bifunctional nature, possessing both an amine and a ketone, could theoretically allow it to act as a monomer in polymerization reactions or as a building block for specialized ligands. zju.edu.cn For instance, related amino alcohols have been investigated for the production of polymers and resins. biosynth.com Nevertheless, no research has been published to substantiate these potential applications for this compound.

Future Research Directions and Sustainable Chemical Manufacturing Considerations

Development of Novel and More Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern synthetic chemistry. researchgate.net Future efforts in synthesizing 3-Amino-1-cyclopropyl-2-methylpropan-1-one will likely focus on developing methodologies that are more efficient, use less hazardous materials, and reduce environmental impact.

Key areas of development include:

One-Pot Multicomponent Reactions: The Mannich reaction, a classic method for forming β-aminoketones, can be adapted into a one-pot, three-component strategy. lookchem.com Research into novel catalysts, such as nanocatalysts or biocatalysts, could facilitate the efficient condensation of a cyclopropyl (B3062369) methyl ketone, an appropriate aldehyde, and an amine source under mild, environmentally benign conditions, such as in water or ethanol (B145695). rsc.orglookchem.com

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes offers high selectivity and mild reaction conditions. Future research could explore enzymes for the stereoselective amination of a cyclopropyl ketone precursor or for the construction of the cyclopropane (B1198618) ring itself. wpmucdn.com Chemoenzymatic strategies could provide access to highly pure chiral building blocks. wpmucdn.com

Novel Catalytic Systems: The development of recyclable and highly efficient catalysts is a cornerstone of green synthesis. rsc.org Systems like mesoporous silica (B1680970) nanoparticles, magnetic nanocatalysts, or even simple, renewable catalysts like saccharose and starch have proven effective for β-aminoketone synthesis and could be adapted. researchgate.netlookchem.com These catalysts often allow for solvent-free conditions or the use of green solvents, simplifying work-up procedures and minimizing waste. researchgate.net

| Methodology | Key Features | Potential Advantages | Research Challenges |

|---|---|---|---|

| Nanocatalyzed Mannich Reaction | Use of magnetic or silica-based nanocatalysts. rsc.orgresearchgate.net | High efficiency, catalyst recyclability, mild reaction conditions (room temp, ethanol). rsc.org | Catalyst synthesis and characterization; ensuring stability over multiple cycles. |

| Biocatalysis | Enzyme-catalyzed carbene transfer for cyclopropanation or stereoselective amination. wpmucdn.com | Excellent stereoselectivity, operates in aqueous media, environmentally benign. | Enzyme discovery and engineering for specific substrates; scalability. |

| Renewable Catalysis | Use of catalysts like saccharose or starch. researchgate.netlookchem.com | Inexpensive, non-toxic, biodegradable, simple operational setup. lookchem.com | Lower catalytic activity compared to metal catalysts; may require longer reaction times. |

| Photocatalysis | Visible-light-mediated reactions. nih.gov | Uses light as a renewable energy source, enables unique transformations. | Identifying suitable photosensitizers and reaction conditions for the specific molecule. |

Exploration of Undiscovered Reactivity and Novel Transformations

The unique combination of a β-aminoketone and a cyclopropyl ketone within one molecule opens avenues for exploring novel chemical reactions and transformations. The inherent ring strain of the cyclopropane ring makes it susceptible to various ring-opening reactions, serving as a three-carbon synthetic unit.

Cycloaddition Reactions: Aryl cyclopropyl ketones are known to participate in photocatalytic [3+2] cycloadditions with alkenes to form densely substituted cyclopentanes. nih.gov Investigating similar reactivity for this compound could lead to the synthesis of complex carbocyclic and heterocyclic structures, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

Ring-Opening Transformations: The cyclopropylmethyl radical, which could be generated from the cyclopropyl ketone moiety, is known to undergo rapid ring-opening. psu.edu This reactivity could be harnessed to form linear chains or be incorporated into cascade reactions, providing a pathway to different molecular skeletons. The presence of the amino group could influence the regioselectivity of such ring-opening events.

Derivatization of the β-Aminoketone Core: The β-aminoketone structure is a versatile precursor. rsc.org The ketone can be reduced to form β-amino alcohols, and the amine can be further functionalized. These transformations could generate a library of related compounds with potentially diverse biological activities. rsc.org

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| [3+2] Photocatalytic Cycloaddition | Reaction of the cyclopropyl ketone with an alkene or alkyne, initiated by visible light. nih.govacs.org | Substituted Cyclopentanes/Cyclopentenes |

| Acid-Catalyzed Rearrangement | Treatment with an acid catalyst could induce cyclization or ring-opening. Aryl cyclopropyl ketones can cyclize to tetralones. rsc.org | Polycyclic Ketones or Open-Chain Products |

| Reductive Amination | Conversion of the ketone to a second amine, followed by cyclization. | Substituted Piperidines or Azepanes |

| Stereoselective Reduction | Reduction of the ketone to an alcohol, creating a chiral center. | Chiral 3-amino-1-cyclopropyl-2-methylpropan-1-ol |

Integration of Artificial Intelligence and Machine Learning in Compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, accelerating discovery and optimization. mit.edu For a compound like this compound, these computational methods can be applied in several key areas.

Predictive Modeling: ML models can be trained to predict chemical reactivity, reaction yields, and selectivity. mit.educmu.edu By training models on datasets of similar aminoketone and cyclopropyl ketone reactions, researchers can predict the most likely outcomes of novel transformations, saving significant experimental time and resources. neurips.ccnips.cc

De Novo Design: Computational tools can be used to design novel derivatives with desired properties. nih.gov By applying principles from Quantitative Structure-Activity Relationship (QSAR) studies, similar to those performed on other aminoketone derivatives, AI can suggest modifications to the parent structure to enhance specific biological activities or improve pharmacokinetic properties. nih.gov

Synthesis Planning: Retrosynthesis software powered by AI can propose viable synthetic routes to the target molecule and its derivatives. These tools can analyze vast reaction databases to identify the most efficient and sustainable pathways, potentially uncovering non-intuitive strategies.

Scale-Up and Process Optimization for Research and Potential Industrial Relevance

Transitioning a synthetic route from a laboratory scale to a larger, potentially industrial scale presents numerous challenges that require careful process optimization.

Process Parameter Optimization: Key variables such as temperature, pressure, reaction time, and catalyst loading must be optimized to maximize yield and purity while ensuring safety and cost-effectiveness.

Continuous Flow Chemistry: For larger scale production, moving from traditional batch processing to continuous flow chemistry can offer significant advantages. Flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for easier automation and control.

Purification Strategies: Developing efficient and scalable purification methods is critical. This may involve moving away from chromatography-based methods, which are often not viable at large scales, towards crystallization, distillation, or extraction techniques. The synthesis of cyclopropyl methyl ketone, a related precursor, has been optimized for industrial production, and similar principles could be applied. google.comgoogle.com

Continuous Improvement in Green Chemistry Metrics and Environmental Impact Reduction

A quantitative assessment of the "greenness" of a chemical process is essential for sustainable manufacturing. This is achieved through the use of various green chemistry metrics and a holistic evaluation of the environmental footprint.

Green Chemistry Metrics: The evaluation of any synthetic route for this compound should involve the calculation of key metrics. mdpi.com These metrics provide a quantitative measure of the efficiency and waste generated by a process.

Atom Economy (AE): Measures the efficiency with which atoms from the reactants are incorporated into the final product.

Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. A lower PMI indicates a more sustainable process. mdpi.com

E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the product.

| Metric | Formula | Ideal Value | Focus |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 100% | Efficiency of atom incorporation. researchgate.net |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | 100% | Considers yield and stoichiometry. wiley-vch.de |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Overall process efficiency including solvents and workup materials. mdpi.com |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Waste generation. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.